![molecular formula C25H17NO5S B2877711 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate CAS No. 610759-43-8](/img/structure/B2877711.png)

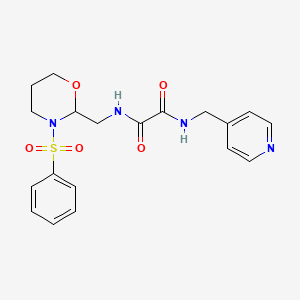

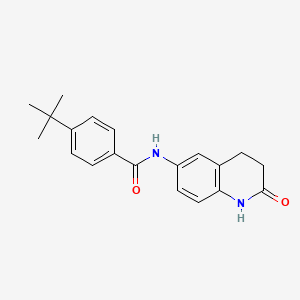

3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is often used in drug discovery due to its diverse biological activities . The compound you mentioned seems to be a complex derivative of benzothiazole, possibly possessing interesting biological properties.

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific functional groups present in the molecule. They can undergo reactions typical for aromatic compounds, as well as reactions involving the thiazole ring .Applications De Recherche Scientifique

Antioxidant Activity

Recent studies have demonstrated the antioxidant capabilities of coumarin derivatives, highlighting their potential for scavenging free radicals. A specific study on the preparation and characterization of a coumarin substituted heterocyclic compound showed significant antioxidant activities, with scavenging activity reaching up to 80% at a concentration of 1000 μg/mL. This activity was compared to that of vitamin C, which achieved 92% DPPH radical scavenging activity at the same concentration, indicating the compound's high antioxidant potential (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).

Antimicrobial Activity

Coumarin derivatives have also been studied for their antimicrobial properties. Synthesis and investigation of 8-ethoxycoumarin derivatives have shown promising antimicrobial activity. These derivatives were evaluated against various microbial strains, indicating a potential application in developing new antimicrobial agents (H. M. Mohamed, A. A. El-Wahab, K. Ahmed, A. El-Agrody, A. Bedair, F. Eid, Mostafa M. Khafagy, 2012).

Catalytic Applications

The incorporation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y has been explored for its efficient catalytic activity in the oxidation of primary alcohols and hydrocarbons. This study showcases the compound's potential as a reusable catalyst for various oxidation processes, offering improved stability and high catalytic activity (M. Ghorbanloo, Ali Maleki Alamooti, 2017).

Orientations Futures

Mécanisme D'action

Mode of Action

The compound interacts with its target, Topo I, by inhibiting its activity . This inhibition is achieved through a process known as DNA intercalation , where the compound inserts itself between the DNA base pairs, disrupting the normal functioning of the DNA molecule .

Result of Action

The compound’s action results in cell apoptosis , primarily in cancer cells . This is achieved through the up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, and activation of caspase-3, a crucial enzyme in the apoptosis pathway . This leads to mitochondrial dysfunction , another key event in the apoptosis process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the polarity of the solvent used can affect the degree of charge transfer in the compound, which can in turn influence its interaction with its targets . Additionally, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Analyse Biochimique

Cellular Effects

It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 3-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO5S/c1-14-22(24-26-19-8-3-4-9-21(19)32-24)23(27)18-11-10-17(13-20(18)30-14)31-25(28)15-6-5-7-16(12-15)29-2/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWICGZKLXWWNFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

![2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2877634.png)

![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)

![7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B2877638.png)

![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2877644.png)

![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)

![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)